Cas no 467245-62-1 ((2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile)

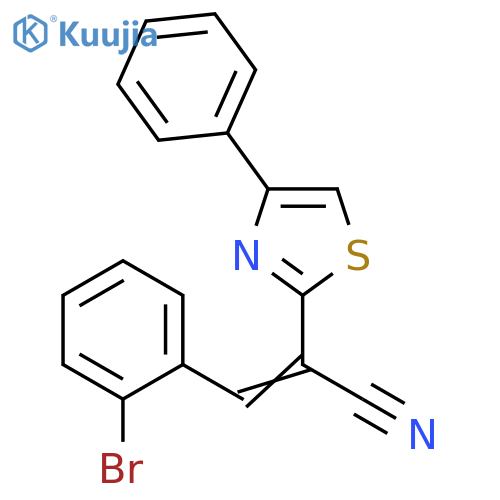

467245-62-1 structure

商品名:(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

CAS番号:467245-62-1

MF:C18H11BrN2S

メガワット:367.262341737747

CID:6525186

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 化学的及び物理的性質

名前と識別子

-

- (2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

- 2-Thiazoleacetonitrile, α-[(2-bromophenyl)methylene]-4-phenyl-

-

- インチ: 1S/C18H11BrN2S/c19-16-9-5-4-8-14(16)10-15(11-20)18-21-17(12-22-18)13-6-2-1-3-7-13/h1-10,12H

- InChIKey: CMPAOWPJMDZWQB-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2=CC=CC=C2)N=C1C(=CC1=CC=CC=C1Br)C#N

じっけんとくせい

- 密度みつど: 1.468±0.06 g/cm3(Predicted)

- ふってん: 530.3±60.0 °C(Predicted)

- 酸性度係数(pKa): -0.27±0.10(Predicted)

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0760-0344-2mg |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

467245-62-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0760-0344-10mg |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

467245-62-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0760-0344-100mg |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

467245-62-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0760-0344-20mg |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

467245-62-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0760-0344-5μmol |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

467245-62-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0760-0344-10μmol |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

467245-62-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0760-0344-20μmol |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

467245-62-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0760-0344-15mg |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

467245-62-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0760-0344-40mg |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

467245-62-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0760-0344-1mg |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

467245-62-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

(2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

467245-62-1 ((2Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 307-59-5(perfluorododecane)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬